3,4-Dimethoxybenzenesulfonyl chloride
Overview
Description
Synthesis Analysis
The synthesis of 3,4-dimethoxybenzenesulfonyl chloride and its derivatives involves several steps, including the interaction with chlorosulfonic acid to produce structurally unique isomers. These compounds are characterized by X-ray single crystal diffraction, revealing their molecular crystals formed by hydrogen bonds of the C-H⋯O type (Rublova et al., 2017).
Molecular Structure Analysis
The molecular and electronic structure of these isomers has been analyzed using the restricted Hartree-Fock method, showing good agreement between the calculated values of charge density and the parameters of intramolecular hydrogen bonds. This detailed structural analysis aids in understanding the compound's reactivity and potential applications (Rublova et al., 2017).
Chemical Reactions and Properties
Investigations into the solvolyses of 3,4-dimethoxybenzenesulfonyl chloride have revealed dual reaction channels, indicating a complex reaction mechanism that varies with the solvent and conditions. This study provides insight into the compound's behavior in different environments and its potential for synthesis applications (Koo et al., 2007).
Physical Properties Analysis
The synthesis of related compounds, such as 2,4-dimethoxybenezoyl chloride, underlines the importance of optimizing reaction conditions to achieve high yields. These studies contribute to a deeper understanding of how different conditions affect the physical properties and yields of related chemical compounds (Wan You-zhi, 2007).
Chemical Properties Analysis
The reactivity of 3,4-dimethoxybenzenesulfonyl chloride and its analogs with various nucleophiles has been extensively explored, revealing unique reactivity patterns. These studies are critical for designing new reactions and understanding the fundamental chemical properties of sulfonyl chlorides (Cevasco et al., 2011).
Scientific Research Applications
Antitumor and Antibacterial Activities : Some derivatives of this compound, such as 2-sulfonamido-4,5-dimethoxyphenylacetic acid and 2-carboxamido(2-chloroethyl)methylbenzenesulfonamides, have been studied but showed no antitumor activity in specific leukemia types (Catsoulacos & Camoutsis, 1980). Another study found moderate antibacterial activity in some N-alkyl/aralkyl-N-(3,4- ethylenedioxybenzyl)-4-substituted benzenesulfonamides derivatives against Gram-bacterial strains (Rehman et al., 2016).
Potential Herbicide Development : Chlorohydroxybenzenesulfonyl derivatives have been suggested as potential herbicides due to their spectral characteristics (Cremlyn & Cronje, 1979).
Chemical Synthesis and Solid-Phase Applications : The compound has applications in chemical synthesis, particularly in solid-phase synthesis as a key intermediate for various transformations (Fülöpová & Soural, 2015). A study also highlighted a synthetic route to 3-formylbenzenesulfonyl chloride derivatives from benzaldehydes, which are used to prepare various compounds with unique properties (Bao et al., 2017).
Diagnostic and Therapeutic Applications : It has been used in a method for detecting estrogens in biological fluids using LC-MS, aiding in the diagnosis of fetoplacental function (Higashi et al., 2006). Another application includes its use in activating hydroxyl groups of polymeric carriers for bioselective separation, which has potential therapeutic applications (Chang et al., 1992).
Pharmacological Potential : Novel compounds such as N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide show promising potential as pharmaceutical agents due to their unique properties and stability (Murthy et al., 2018).
Analytical Chemistry : It's used in pre-column derivatisation reagents for more accurate determination of chemicals like glyphosate by HPLC (Fang et al., 2014).
Safety And Hazards
3,4-Dimethoxybenzenesulfonyl chloride is classified as a corrosive substance . It causes severe skin burns and eye damage and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3,4-dimethoxybenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO4S/c1-12-7-4-3-6(14(9,10)11)5-8(7)13-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJSYCZYQNJQPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370150 | |
Record name | 3,4-Dimethoxybenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethoxybenzenesulfonyl chloride | |
CAS RN |
23095-31-0 | |
Record name | 3,4-Dimethoxybenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23095-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dimethoxybenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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